![molecular formula C17H14N2O2 B2795598 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 58042-69-6](/img/structure/B2795598.png)
2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as IHD, is a novel indole-based compound that has recently been studied for its potential applications in medicinal chemistry and biological research. IHD has been found to possess a range of interesting properties and has been shown to have potential applications in the fields of medicinal chemistry and biological research.
Scientific Research Applications
Melatonin Receptor Ligands
The synthetic strategy used to obtain 2-(Indolin-6-ylmethyl)isoindoline-1,3-dione can yield analogs of melatonin, a neurohormone with diverse physiological effects. Researchers have explored these analogs as potential ligands for melatonin receptors. Their impact on circadian rhythms, immune function, and other biological processes warrants further investigation .
Cancer Treatment
In a related context, derivatives of this compound have been evaluated for their anticancer properties. Researchers have synthesized 3-{3-[1-(4-dimethylaminomethyl-phenylamino)-1-phenyl-meth-(Z)-ylidene]-2-oxo-2,3-dihydro-1H-indol-6-yl}-propynoic acid ethylamide, which shows promise in cancer therapy . Investigating its mechanism of action and potential synergies with existing treatments is crucial.
Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a key factor in angiogenesis, the formation of blood vessels from pre-existing vasculature. This makes VEGFR2 an important target in diseases where angiogenesis is a contributing factor, such as cancer .
Mode of Action
It’s likely that it binds to the receptor and inhibits its activation, thereby preventing the downstream effects of vegf signaling .
Biochemical Pathways
The inhibition of VEGFR2 affects the VEGF signaling pathway, which is involved in angiogenesis. This can lead to a decrease in the formation of new blood vessels, which is particularly relevant in the context of tumor growth, as tumors require a blood supply to grow and spread .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
By inhibiting VEGFR2 and thus angiogenesis, this compound could potentially limit the growth and spread of tumors. More research is needed to fully understand the molecular and cellular effects of this compound’s action .
properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-6-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-12-7-8-18-15(12)9-11/h1-6,9,18H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAHQFUNZXETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione |
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